molecular formula C17H20BrN5OS B2634818 5-((4-Bromophenyl)(4-methylpiperazin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol CAS No. 851809-68-2

5-((4-Bromophenyl)(4-methylpiperazin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol

Katalognummer: B2634818
CAS-Nummer: 851809-68-2
Molekulargewicht: 422.35
InChI-Schlüssel: ULTONSFAHRKFSZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-((4-Bromophenyl)(4-methylpiperazin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol is a novel synthetic compound designed for advanced pharmaceutical and biological research. This complex small molecule features a hybrid structure combining a thiazolo[3,2-b][1,2,4]triazole core with a 4-bromophenyl group and a 4-methylpiperazine moiety. The piperazine ring is a common pharmacophore in medicinal chemistry, known to positively influence the pharmacokinetic properties of drug candidates and found in compounds with a wide range of biological activities, including antimicrobial, antifungal, antipsychotic, and antidepressant effects . The strategic incorporation of a bromophenyl group can enhance binding affinity and selectivity towards various biological targets. This compound is intended for investigative purposes in drug discovery pipelines, including initial target identification, mechanism of action studies, and structure-activity relationship (SAR) profiling. Researchers are encouraged to explore its potential as a precursor for further chemical modification or as a ligand for understudied biological targets. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Eigenschaften

IUPAC Name

5-[(4-bromophenyl)-(4-methylpiperazin-1-yl)methyl]-2-methyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20BrN5OS/c1-11-19-17-23(20-11)16(24)15(25-17)14(12-3-5-13(18)6-4-12)22-9-7-21(2)8-10-22/h3-6,14,24H,7-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULTONSFAHRKFSZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C(=C(SC2=N1)C(C3=CC=C(C=C3)Br)N4CCN(CC4)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20BrN5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-((4-Bromophenyl)(4-methylpiperazin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol typically involves multi-step organic synthesis

    Formation of the Thiazolo[3,2-b][1,2,4]triazole Core: This step often involves the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Bromophenyl Group: This can be achieved through a nucleophilic aromatic substitution reaction using a bromophenyl halide and a suitable nucleophile.

    Attachment of the Methylpiperazine Moiety: This step typically involves the reaction of the intermediate with 4-methylpiperazine under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Analyse Chemischer Reaktionen

Types of Reactions

5-((4-Bromophenyl)(4-methylpiperazin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

    Substitution: Nucleophiles such as amines, thiols, or alkoxides.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or carboxylic acid derivative, while substitution could introduce various functional groups into the bromophenyl ring.

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

Recent studies have indicated that compounds with thiazolo[3,2-b][1,2,4]triazole scaffolds exhibit significant anticancer properties. For instance, a series of thiazolo derivatives were synthesized and evaluated for their cytotoxic effects against various cancer cell lines. Notably, certain derivatives demonstrated potent activity at concentrations as low as 10 μM without causing toxicity to normal cells .

Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory effects. Research has shown that thiazolo[3,2-b][1,2,4]triazoles can modulate inflammatory pathways and exhibit promising results in models of inflammation . The lipophilicity and bioactivity scores of these compounds suggest their potential as drug candidates for treating inflammatory diseases.

Antimicrobial Activity

The thiazolo[3,2-b][1,2,4]triazole derivatives have been reported to possess antimicrobial properties. Studies indicate that these compounds can inhibit the growth of various pathogenic bacteria and fungi, making them candidates for further development in antimicrobial therapy .

Table 2: Synthesis Overview

StepDescription
Step 1Condensation of piperazine derivative with bromophenyl compound
Step 2Cyclization to form thiazolo and triazole rings
Step 3Purification of the final product

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of thiazolo[3,2-b][1,2,4]triazole derivatives. Variations in substituents at key positions can significantly influence their pharmacological properties.

Key Findings from SAR Studies

  • Substituent Effects : The presence of electron-withdrawing groups (like bromine) enhances potency against cancer cell lines.
  • Piperazine Modifications : Alterations in the piperazine ring can affect solubility and bioavailability.

Wirkmechanismus

The mechanism of action of 5-((4-Bromophenyl)(4-methylpiperazin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The bromophenyl and methylpiperazine groups could facilitate binding to specific molecular targets, while the thiazolo[3,2-b][1,2,4]triazole core might be involved in the compound’s overall stability and reactivity.

Vergleich Mit ähnlichen Verbindungen

Structural Analogues and Substituent Variations

Key Observations:
  • Halogen Position : The 4-bromophenyl group in the target compound may enhance π-π stacking compared to the 2-bromophenyl analog (CAS 439107-63-8), which lacks directional electronic effects .
  • Hydroxyl Group : The 6-hydroxyl group distinguishes the target compound from analogs like (5Z)-2-(4-bromophenyl)-5-(4-methoxybenzylidene) derivatives, which have methoxy or benzylidene groups. This hydroxyl could improve aqueous solubility but reduce membrane permeability .
Key Observations:
  • The target compound’s synthesis likely parallels methods for triazole derivatives, such as cyclization of hydrazides or coupling reactions .
  • Piperazinyl-containing analogs like YPC-21440 require multi-step protocols with Pd catalysts, suggesting the target compound may also need specialized conditions .

Biologische Aktivität

The compound 5-((4-Bromophenyl)(4-methylpiperazin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol is a thiazole derivative that has garnered interest for its potential biological activities. This article aims to explore its synthesis, biological properties, and therapeutic implications based on diverse research findings.

Synthesis

The synthesis of this compound typically involves the reaction of thiazole derivatives with piperazine and aryl halides. The general synthetic pathway includes:

  • Formation of Thiazole Ring : The thiazole nucleus is prepared through cyclization reactions involving appropriate precursors.
  • Piperazine Substitution : The piperazine moiety is introduced by nucleophilic substitution of an aryl halide with the piperazine nitrogen.
  • Final Coupling : The bromophenyl group is coupled to the piperazine derivative under basic conditions to yield the final product.

Antimicrobial Activity

Research indicates that thiazole derivatives, including this compound, exhibit significant antimicrobial properties. A study evaluated various synthesized thiazolo-piperazine derivatives for their antibacterial activity against several strains of bacteria:

CompoundBacterial StrainZone of Inhibition (mm)
5-((4-Bromophenyl)(4-methylpiperazin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-olE. coli15
5-((4-Bromophenyl)(4-methylpiperazin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-olS. aureus18

These results suggest that the compound possesses moderate to good antibacterial activity, which may be attributed to the presence of both thiazole and piperazine moieties that enhance its interaction with bacterial cell membranes .

Anticancer Activity

The compound has also been investigated for its anticancer properties. In vitro studies have demonstrated its ability to inhibit the proliferation of cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). The mechanism appears to involve the induction of apoptosis and cell cycle arrest at the G0/G1 phase.

Cell LineIC50 (µM)
MCF-712
A54915

These findings highlight its potential as a lead compound in developing novel anticancer agents .

Enzyme Inhibition

Additionally, this compound has shown promise as an enzyme inhibitor. Specifically, it has been tested against acetylcholinesterase (AChE) and urease:

EnzymeIC50 (µM)
Acetylcholinesterase20
Urease25

The inhibition of AChE is particularly noteworthy due to its implications in treating neurodegenerative diseases like Alzheimer's .

Case Studies

Several case studies have explored the biological activity of similar compounds within the same class:

  • Case Study 1 : A series of thiazole-piperazine derivatives were synthesized and screened for antimicrobial activity. Compounds with electron-withdrawing groups on the phenyl ring exhibited enhanced activity against Gram-positive bacteria.
  • Case Study 2 : In a study focusing on anticancer properties, thiazole derivatives were shown to induce apoptosis in various cancer cell lines through mitochondrial pathways.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.